molecular formula C17H17ClN2 B2611206 6,6-Dimethyl-5,6-dihydroindolo[1,2-a]quinoxaline hydrochloride CAS No. 1845716-92-8

6,6-Dimethyl-5,6-dihydroindolo[1,2-a]quinoxaline hydrochloride

Cat. No.: B2611206
CAS No.: 1845716-92-8
M. Wt: 284.79
InChI Key: ONVPCWLEXTWMSP-UHFFFAOYSA-N
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Description

6,6-Dimethyl-5,6-dihydroindolo[1,2-a]quinoxaline hydrochloride is a chemical compound with the molecular formula C17H17ClN2 It is a derivative of indoloquinoxaline, characterized by the presence of a dimethyl group at the 6th position and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-5,6-dihydroindolo[1,2-a]quinoxaline hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzylamine with 2,3-butanedione in the presence of an acid catalyst to form the indoloquinoxaline core. Subsequent methylation at the 6th position and conversion to the hydrochloride salt yields the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-5,6-dihydroindolo[1,2-a]quinoxaline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the indoloquinoxaline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include various substituted indoloquinoxalines, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

6,6-Dimethyl-5,6-dihydroindolo[1,2-a]quinoxaline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-5,6-dihydroindolo[1,2-a]quinoxaline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. Its ability to intercalate into DNA makes it a potential candidate for anticancer research, as it can disrupt the replication and transcription processes in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethyl-5,6-dihydroindolo[1,2-a]quinoxaline: The parent compound without the hydrochloride salt form.

    5,6-Dihydroindolo[1,2-a]quinoxaline: Lacks the dimethyl substitution at the 6th position.

    Indolo[1,2-a]quinoxaline: The core structure without the dihydro and dimethyl modifications.

Uniqueness

6,6-Dimethyl-5,6-dihydroindolo[1,2-a]quinoxaline hydrochloride is unique due to its specific structural modifications, which confer distinct physical, chemical, and biological properties. The presence of the dimethyl group and the hydrochloride salt form enhances its solubility and reactivity, making it a valuable compound for various research applications .

Properties

IUPAC Name

6,6-dimethyl-5H-indolo[1,2-a]quinoxaline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2.ClH/c1-17(2)16-11-12-7-3-5-9-14(12)19(16)15-10-6-4-8-13(15)18-17;/h3-11,18H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVPCWLEXTWMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC3=CC=CC=C3N2C4=CC=CC=C4N1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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